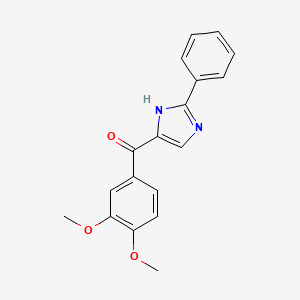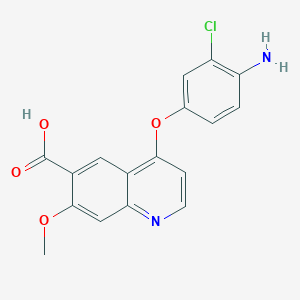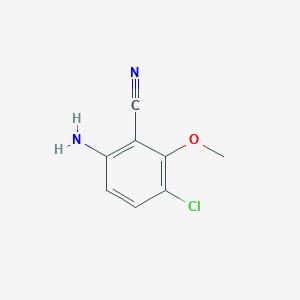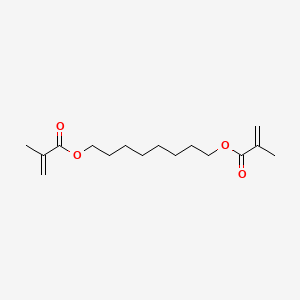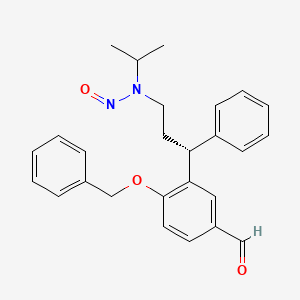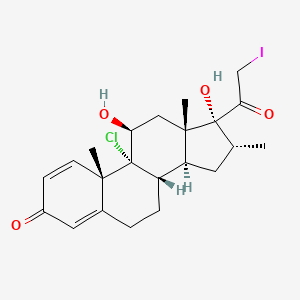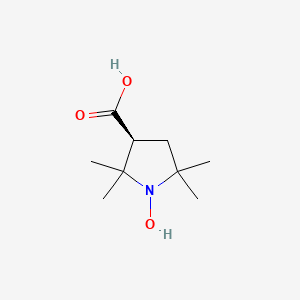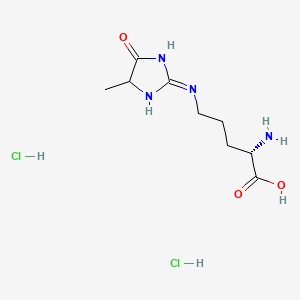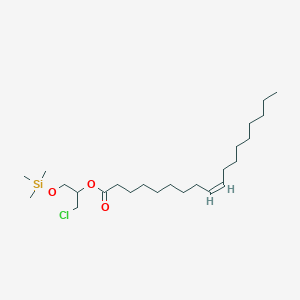
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol is a biochemical compound with the molecular formula C24H47ClO3Si and a molecular weight of 447.17. This compound is used primarily in proteomics research and is known for its unique structural properties, which include a trimethylsilyl group, an oleoyl group, and a chloropropanediol moiety .
Métodos De Preparación
The synthesis of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as oleic acid, chloropropanediol, and trimethylsilyl chloride.
Reaction Conditions: The reaction conditions often include the use of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the reaction.
Synthetic Route:
Análisis De Reacciones Químicas
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanediol moiety can be substituted with other nucleophiles, such as hydroxyl groups or amines, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and products.
Aplicaciones Científicas De Investigación
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol has several scientific research applications, including:
Proteomics Research: The compound is used in proteomics research to study protein-lipid interactions and the role of lipids in cellular processes.
Lipid Metabolism Studies: It serves as a model compound for studying lipid metabolism and the biological effects of chlorinated lipids.
Food Processing Research: The compound is used to examine the formation of process-induced contaminants in food products undergoing processing.
Mecanismo De Acción
The mechanism of action of rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloropropanediol moiety can undergo substitution reactions, leading to the formation of new derivatives that may have different biological activities .
Comparación Con Compuestos Similares
rac 1-O-Trimethylsilyl 2-Oleoyl-3-chloropropanediol can be compared with other similar compounds, such as:
Propiedades
Fórmula molecular |
C24H47ClO3Si |
|---|---|
Peso molecular |
447.2 g/mol |
Nombre IUPAC |
(1-chloro-3-trimethylsilyloxypropan-2-yl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C24H47ClO3Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(26)28-23(21-25)22-27-29(2,3)4/h12-13,23H,5-11,14-22H2,1-4H3/b13-12- |
Clave InChI |
HPILEMZURVPDCN-SEYXRHQNSA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


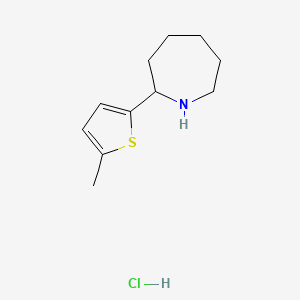
![2-(1,3-Benzodioxol-5-yl)-6-octyl-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione](/img/structure/B13849901.png)
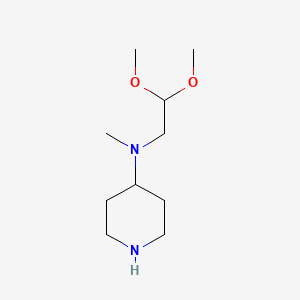
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(3S,5R,8R,9S,10S,13S,14R,17S)-17-hydroxy-13-methyl-1,2,3,4,5,6,7,8,9,10,11,12,14,15,16,17-hexadecahydrocyclopenta[a]phenanthren-3-yl]oxy]oxane-2-carboxylate](/img/structure/B13849909.png)
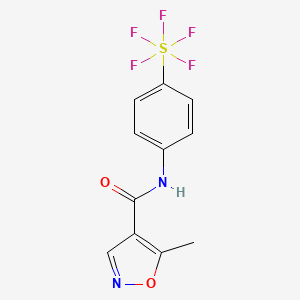
![2,6-Difluoro-4-[(4-methylsulfonylpiperazin-1-yl)methyl]phenol](/img/structure/B13849924.png)
